N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and their chemical environments.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts. Mechanisms of the reactions may also be proposed based on experimental evidence.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed using techniques like UV-Vis, IR, and NMR spectroscopy.Scientific Research Applications
Synthetic Methods and Characterization
- Research has shown methods for synthesizing various acetamide derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide. These methods typically involve reactions with different phenyl acetamide derivatives and often result in compounds with interesting structural and chemical properties (Ding et al., 2006).
Antimicrobial Properties
- A series of acetamide derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms in these compounds is noted to enhance their antimicrobial effectiveness (Parikh & Joshi, 2014).
Applications in Solar Cells
- Certain acetamide analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies involve photochemical and thermochemical modeling to evaluate their efficiency as photosensitizers (Mary et al., 2020).
Pharmacological Evaluation
- Several derivatives, including those similar to N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide, have been synthesized and evaluated for their pharmacological effects, particularly in terms of antibacterial activity (Nafeesa et al., 2017).
Anti-Inflammatory Activity
- Research into related compounds has shown significant anti-inflammatory activity, indicating potential therapeutic applications (Sunder & Maleraju, 2013).
Safety And Hazards
Information about the safety and hazards of a compound can be found on its Material Safety Data Sheet (MSDS). This includes information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve discussing potential applications of the compound in areas like medicine, materials science, or catalysis. It could also involve proposing future experiments to learn more about the compound’s properties or reactivity.
Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting experimental studies may be necessary.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-11-4-2-6-13(8-11)19-15(22)9-14-20-16(23-21-14)10-3-1-5-12(18)7-10/h1-8H,9H2,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAQLHOTDQPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650562 | |
Record name | N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide | |
CAS RN |
915925-69-8 | |
Record name | N-(3-Chlorophenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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